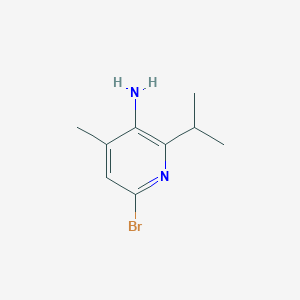
6-Bromo-2-isopropyl-4-methylpyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-2-isopropyl-4-methylpyridin-3-amine is a chemical compound with the molecular formula C9H13BrN2 and a molecular weight of 229.12 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 6th position, an isopropyl group at the 2nd position, and a methyl group at the 4th position of the pyridine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-isopropyl-4-methylpyridin-3-amine typically involves the bromination of 2-isopropyl-4-methylpyridin-3-amine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or acetonitrile . The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the rate of bromination and prevent over-bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
化学反応の分析
Types of Reactions
6-Bromo-2-isopropyl-4-methylpyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents like toluene or ethanol.
Major Products Formed
Substitution: Products include derivatives with various functional groups replacing the bromine atom.
Oxidation: Products include oxidized forms of the pyridine ring.
Reduction: Products include reduced forms of the pyridine ring.
Coupling: Products include aryl or vinyl-substituted pyridine derivatives.
科学的研究の応用
6-Bromo-2-isopropyl-4-methylpyridin-3-amine has several scientific research applications:
作用機序
The mechanism of action of 6-Bromo-2-isopropyl-4-methylpyridin-3-amine involves its interaction with specific molecular targets and pathways. The bromine atom and the pyridine ring play crucial roles in its reactivity and binding affinity to biological targets. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
6-Bromo-2-methylpyridin-3-amine: Similar structure but lacks the isopropyl group.
2-Isopropyl-4-methylpyridin-3-amine: Similar structure but lacks the bromine atom.
4-Methylpyridin-3-amine: Similar structure but lacks both the bromine and isopropyl groups.
Uniqueness
6-Bromo-2-isopropyl-4-methylpyridin-3-amine is unique due to the combination of the bromine atom, isopropyl group, and methyl group on the pyridine ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
特性
分子式 |
C9H13BrN2 |
|---|---|
分子量 |
229.12 g/mol |
IUPAC名 |
6-bromo-4-methyl-2-propan-2-ylpyridin-3-amine |
InChI |
InChI=1S/C9H13BrN2/c1-5(2)9-8(11)6(3)4-7(10)12-9/h4-5H,11H2,1-3H3 |
InChIキー |
MANNHZIAEWXLDC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=C1N)C(C)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


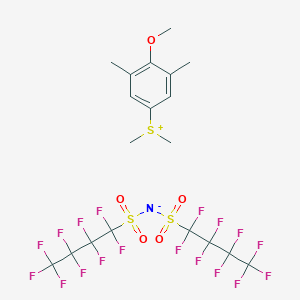

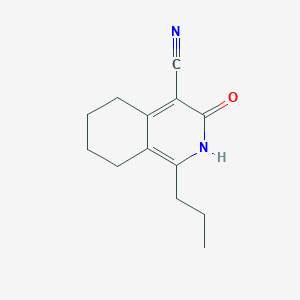
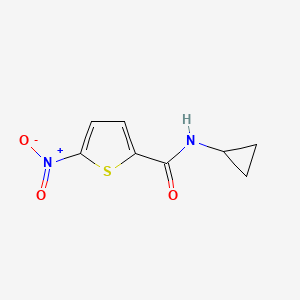

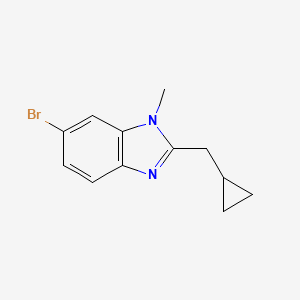
![Fmoc-(s)-3-amino-2-([1,1'-biphenyl]-4-ylmethyl)propanoic acid](/img/structure/B13983720.png)
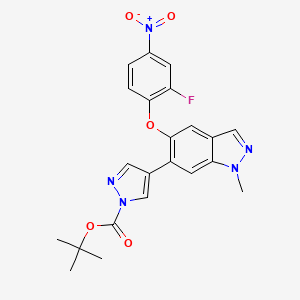
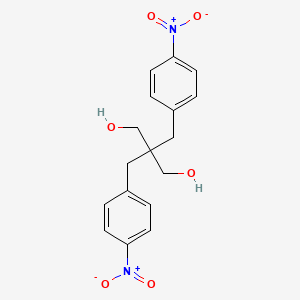
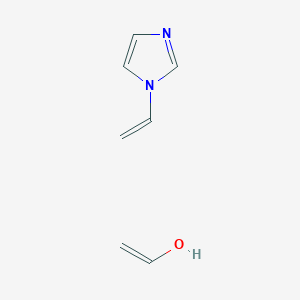

![1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13983749.png)
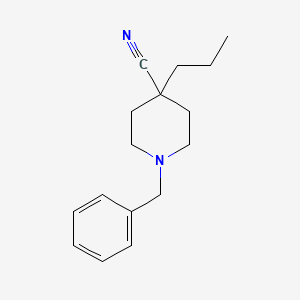
![3-Fluoro-4-(6-fluoroimidazo[1,2-a]pyridine-3-carbonyl)benzoic acid](/img/structure/B13983763.png)
